5-Brom-4-chlor-3-indoxylpalmitat

Übersicht

Beschreibung

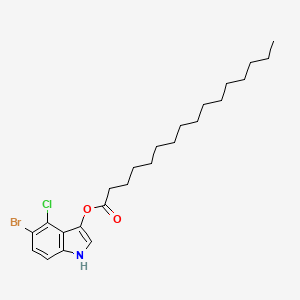

(5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate is a useful research compound. Its molecular formula is C24H35BrClNO2 and its molecular weight is 484.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Carboxylesterase-Substrat

5-Brom-4-chlor-3-indoxylpalmitat: ist ein chromogenes Substrat für Carboxylesterase . Bei Spaltung durch dieses Enzym entsteht ein blauer Niederschlag, der zur Visualisierung der Enzymaktivität nützlich ist. Diese Anwendung ist bedeutsam in biochemischen Assays, die die Carboxylesterase-Aktivität in verschiedenen biologischen Proben messen.

Protein-Elektrophorese & Western Blotting

Diese Verbindung wird in der Protein-Elektrophorese und im Western Blotting als Teil des Detektionsprozesses verwendet . Es dient als Substrat, das reagiert, um ein nachweisbares Signal zu erzeugen, das bei der Identifizierung und Quantifizierung von Proteinen hilft, die durch Elektrophorese getrennt werden.

Immunodetektionsreagenzien

In der Immunodetektion wirkt This compound als Substrat für Enzyme, die an Antikörper gekoppelt sind . Die enzymatische Reaktion führt zu einer Farbänderung, die zum Nachweis des Vorhandenseins spezifischer Antigene oder Antikörper in einer Probe verwendet wird.

In-situ-Hybridisierung

Die Verbindung findet Anwendung in In-situ-Hybridisierungstechniken, bei denen sie zur Visualisierung von Nukleinsäure-Sonden in fixierten Geweben und Zellen beiträgt . Dies ist entscheidend für die Untersuchung der Genexpression und -verteilung in spezifischen biologischen Kontexten.

Immunhistochemie

In der Immunhistochemie wird This compound verwendet, um die Bindung von Antikörpern an Antigene in Gewebeschnitten zu visualisieren . Die Verbindung reagiert, um an der Stelle der Antikörper-Antigen-Wechselwirkung eine Farbänderung zu erzeugen, die die Analyse von Zellkomponenten und -strukturen erleichtert.

Studien zur Hemmung der Pankreaslipase

Die Forschung hat gezeigt, dass This compound zur Untersuchung der Hemmung der Pankreaslipase verwendet werden kann, einem Enzym, das bei der Verdauung wichtig ist . Diese Anwendung ist wertvoll bei der Entwicklung von Behandlungen für Erkrankungen wie Fettleibigkeit, bei denen Lipasehemmer die Absorption von Nahrungsfetten reduzieren können.

Wirkmechanismus

Target of Action

The primary target of 5-Bromo-4-chloro-3-indoxyl palmitate is carboxylesterase , an enzyme that catalyzes the hydrolysis of esters .

Mode of Action

5-Bromo-4-chloro-3-indoxyl palmitate acts as a chromogenic substrate for carboxylesterase . When the enzyme cleaves this compound, a blue precipitate is produced .

Biochemical Pathways

The action of 5-Bromo-4-chloro-3-indoxyl palmitate involves the hydrolytic activity of carboxylesterase . The cleavage of this compound by the enzyme leads to the production of a blue precipitate, indicating the activity of carboxylesterase .

Pharmacokinetics

It’s known that this compound is used in vitro as a substrate for carboxylesterase .

Result of Action

The cleavage of 5-Bromo-4-chloro-3-indoxyl palmitate by carboxylesterase results in the formation of a blue precipitate . This color change serves as a visual indicator of the enzyme’s activity.

Action Environment

The action of 5-Bromo-4-chloro-3-indoxyl palmitate is influenced by environmental factors such as temperature and light. It’s recommended to store this compound at -20°C and protect it from light to maintain its stability .

Biochemische Analyse

Biochemical Properties

(5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate plays a crucial role in biochemical reactions, particularly in the context of enzyme assays. It is known to interact with various enzymes, including phosphatases, which catalyze the removal of phosphate groups from molecules. The compound is converted by phosphatases into a detectable product, making it useful in spectrophotometric or fluorometric assays

Cellular Effects

The effects of (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, potentially altering gene expression and cellular metabolism. For instance, the compound may modulate the activity of signaling proteins and transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. These effects can vary depending on the cell type and the concentration of the compound used in experiments .

Molecular Mechanism

At the molecular level, (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate exerts its effects through specific binding interactions with biomolecules. It may act as an inhibitor or activator of certain enzymes, thereby modulating their activity. For example, its interaction with phosphatases can lead to the dephosphorylation of target proteins, affecting their function and stability. Additionally, the compound may influence gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

The stability and degradation of (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate over time are critical factors in its effectiveness in laboratory settings. Studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods or under harsh conditions. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell proliferation and viability .

Dosage Effects in Animal Models

In animal models, the effects of (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate vary with dosage. Low doses may have minimal impact, while higher doses can lead to significant biological effects, including toxicity. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, adverse effects such as cellular toxicity and organ damage may occur .

Metabolic Pathways

(5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within the cell. These interactions can affect metabolic flux and the levels of specific metabolites. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the production of reactive intermediates that can influence cellular metabolism .

Transport and Distribution

The transport and distribution of (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in particular cellular compartments. The localization of the compound can affect its activity and function, influencing its overall biological effects .

Subcellular Localization

The subcellular localization of (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate is determined by targeting signals and post-translational modifications that direct it to specific organelles. For instance, the compound may be localized to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate enzyme activity. The specific localization of the compound can significantly impact its biochemical and cellular effects .

Eigenschaften

IUPAC Name |

(5-bromo-4-chloro-1H-indol-3-yl) hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35BrClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(28)29-21-18-27-20-17-16-19(25)24(26)23(20)21/h16-18,27H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREDWHLFBOAXBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370038 | |

| Record name | (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341972-98-3 | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl hexadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=341972-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.